molecular formula C14H20BrNO B8654650 Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo- CAS No. 135650-07-6

Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo-

Cat. No. B8654650
CAS RN: 135650-07-6
M. Wt: 298.22 g/mol
InChI Key: QEEKMSCHFGAGCI-UHFFFAOYSA-N
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Description

Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo- is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135650-07-6

Product Name

Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-bromo-

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-N-[2,6-di(propan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H20BrNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17)

InChI Key

QEEKMSCHFGAGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-diisopropylaniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
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Synthesis routes and methods II

Procedure details

To a well-stirred ice-cooled mixture of 2,6-diisopropylaniline (10.0 g, 0.056 mol) in acetone (25 mL) and water (25 mL) and sodium acetate trihydrate (15.3 g, 0.112 mol), bromoacetyl bromide (17.0 g, 0.084 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is diluted with water (100 mL), the product filtered, washed with cold water, sodium bicarbonate solution, water, and finally with hexane. The product is dried in a vacuum at 40° C. to afford 14.5 g of the title compound as a white solid; mp I70° C.
[Compound]
Name
ice
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0 (± 1) mol
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10 g
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15.3 g
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17 g
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25 mL
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25 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Bromoacetyl bromide (17.0 g, 84.6 mmol) was added dropwise to a well-stirred ice cold solution of 2,6-diisopropylaniline (10.0 g, 56.4 mmol) in acetone (25 mL) and water (25 mL) containing sodium acetate (15.3 g, 112.8 mmol). The reaction mixture was stirred at room temperature for an hour and then diluted with water (100 mL). The product was filtered and washed with cold water, saturated sodium, bicarbonate, again with water, and finally with hexane. It was dried in a vacuum at 40° C. to yield 14.5 g (86%) of title compound as a white solid 1H NMR was consistent with the title compound.
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17 g
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[Compound]
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ice
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0 (± 1) mol
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10 g
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25 mL
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25 mL
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15.3 g
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100 mL
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solvent
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Yield
86%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

1-(3′-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (WSC) (2.1 g, 11 mmols) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmols) were added to an N,N-dimethylformamide (DMF) (30 ml) solution of 2,6-diisopropylaniline (1.97 g, 10 mmols) and bromoacetic acid (2.08 g, 15 mmols), and stirred at room temperature for 12 hours. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, 1 N HCl, an aqueous saturated solution of sodium hydrogencarbonate and saturated saline in that order, and dried with anhydrous magnesium sulfate, and the solvent was evaporated. Then, the residue was purified through silica gel column chromatography (developer: hexane/acetone=5/1), and the resulting crystals were recrystallized from ether-hexane to obtain 1.26 g (42%) of 2-bromo-N-(2,6-diisopropylphenyl)acetamide as colorless needle-like crystals.
Quantity
2.1 g
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reactant
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1.49 g
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reactant
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1.97 g
Type
reactant
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2.08 g
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reactant
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30 mL
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solvent
Reaction Step One

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